molecular formula C17H18N4O4S B11009870 2-(2-methoxyethyl)-1,3-dioxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide

2-(2-methoxyethyl)-1,3-dioxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11009870
M. Wt: 374.4 g/mol
InChI Key: RNORKIRVVXEBFN-UHFFFAOYSA-N
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Description

2-(2-methoxyethyl)-1,3-dioxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with a unique structure that includes a thiadiazole ring, an isoindole ring, and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethyl)-1,3-dioxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps, including the formation of the thiadiazole and isoindole rings, followed by their coupling. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For example, the use of bis(2-methoxyethyl)ether and molecular oxygen has been identified as an efficient system for oxidative dehydrogenative coupling .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethyl)-1,3-dioxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like molecular oxygen, reducing agents such as hydrogen gas, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative dehydrogenative coupling can lead to the formation of quinazolinones and other analogues .

Scientific Research Applications

Biological Activities

The 1,3,4-thiadiazole component is associated with several biological effects:

  • Antimicrobial Activity : Compounds containing thiadiazole rings have been reported to exhibit significant antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Some derivatives of thiadiazole have shown promise as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions that can be tailored to produce various derivatives with enhanced properties. The general steps include:

  • Formation of the Thiadiazole Moiety : This involves the reaction of appropriate precursors under controlled conditions to yield the thiadiazole core.
  • Isoindole Construction : Following the formation of the thiadiazole, the isoindole structure is constructed through cyclization reactions.
  • Final Coupling : The final step involves coupling the isoindole with the dioxo amide group to yield the target compound.

Case Studies and Research Findings

Several studies have investigated the applications of this compound and its derivatives:

  • Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited potent antibacterial activity against Gram-positive bacteria, indicating potential for development as new antibiotics .
  • Anticancer Research : Research has shown that modifications to the thiadiazole moiety can enhance anticancer activity. In vitro assays revealed that certain derivatives significantly inhibited cancer cell proliferation .
  • Inflammation Models : Experimental models of inflammation have indicated that this compound can reduce markers of inflammation, suggesting its utility in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(2-methoxyethyl)-1,3-dioxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methoxyethyl)-1,3-dioxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its combination of functional groups and rings, which provide specific chemical and biological properties not found in other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

The compound 2-(2-methoxyethyl)-1,3-dioxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic molecule that incorporates both isoindole and thiadiazole moieties. This structural combination suggests potential for diverse biological activities, particularly in pharmacology. The thiadiazole scaffold has been recognized for its broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N4O3SC_{15}H_{18}N_{4}O_{3S} with a molecular weight of approximately 342.39 g/mol. The presence of the 1,3,4-thiadiazole ring is particularly significant due to its established biological activity.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant activity against various pathogens. For example:

  • Antibacterial Activity : Several studies have demonstrated that thiadiazole derivatives can inhibit bacterial growth effectively. A review highlighted that derivatives with specific substitutions on the thiadiazole ring displayed potent antibacterial effects against Gram-positive and Gram-negative bacteria .
  • Antifungal Activity : The compound's structural features may also confer antifungal properties, which are common among thiadiazole-based compounds .

Anticancer Activity

The anticancer potential of 1,3,4-thiadiazole derivatives is well-documented. These compounds often induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

  • Cytotoxicity Studies : In vitro studies have shown that certain thiadiazole derivatives possess significant cytotoxic effects on human cancer cell lines. For instance, compounds similar to the one have exhibited IC50 values in the low micromolar range against breast cancer (MCF-7) and lung carcinoma (A549) cell lines .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interact with cellular targets such as tubulin and DNA . This interaction can disrupt mitotic processes and induce cell cycle arrest.

Case Studies

  • Anticancer Efficacy : A study evaluated a series of thiadiazole derivatives for their anticancer properties. One compound showed an IC50 value of 0.28 µg/mL against MCF-7 cells, indicating strong cytotoxicity .
  • Antimicrobial Efficacy : Another case study focused on the antibacterial activity of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL .

Data Tables

Biological ActivityTest Organism/Cell LineIC50/Minimum Inhibitory Concentration (MIC)Reference
AnticancerMCF-70.28 µg/mL
AnticancerA5490.52 µg/mL
AntibacterialStaphylococcus aureus10 µg/mL
AntibacterialEscherichia coli10 µg/mL

Properties

Molecular Formula

C17H18N4O4S

Molecular Weight

374.4 g/mol

IUPAC Name

2-(2-methoxyethyl)-1,3-dioxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)isoindole-5-carboxamide

InChI

InChI=1S/C17H18N4O4S/c1-9(2)14-19-20-17(26-14)18-13(22)10-4-5-11-12(8-10)16(24)21(15(11)23)6-7-25-3/h4-5,8-9H,6-7H2,1-3H3,(H,18,20,22)

InChI Key

RNORKIRVVXEBFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCOC

Origin of Product

United States

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